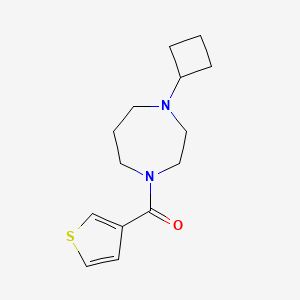

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane

Description

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclobutyl substituent at the N1 position and a thiophene-3-carbonyl group at the N4 position. The 1,4-diazepane scaffold is a seven-membered ring with two nitrogen atoms, commonly explored in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets .

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c17-14(12-5-10-18-11-12)16-7-2-6-15(8-9-16)13-3-1-4-13/h5,10-11,13H,1-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEWQUPXJFHXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a series of cyclization reactions involving appropriate amine precursors.

Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, typically using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the methanone group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the brain, affecting neuronal signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Diazepane Derivatives

Substituent-Driven Pharmacological Profiles

Key structural variations among 1,4-diazepane derivatives significantly influence target selectivity, binding affinity, and metabolic stability. Below is a comparative analysis:

Key Structural and Functional Insights

- Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound may confer superior metabolic stability compared to phenyl or pyridinyl groups, as seen in CB2 agonists where bulky substituents minimize CYP450 interactions . However, aromatic substituents (e.g., 2-cyanophenyl in 9c or pyridin-3-yl in nAChR ligands) enhance binding to receptors requiring π-stacking or hydrogen bonding .

- Thiophene-3-carbonyl vs. Benzamide : The thiophene-3-carbonyl group in the target compound could offer distinct electronic properties compared to benzamide derivatives (e.g., 9c). Thiophene’s electron-rich nature may favor interactions with hydrophobic pockets, whereas benzamide groups provide rigidity and hydrogen-bond acceptors .

- Receptor Selectivity : The 3-chlorophenyl-pyrazole substituent in 5-HT7R ligands demonstrates how halogenated aromatic systems drive selectivity, a feature absent in the target compound . The thiophene-3-carbonyl group may instead favor off-target interactions with dopamine or serotonin receptors.

Biological Activity

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H20N2OS

- Molecular Weight : 272.39 g/mol

- CAS Number : 2178773-46-9

The compound features a cyclobutyl group and a thiophene carbonyl moiety, which are essential for its biological activity.

1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane acts primarily as an antagonist at the histamine H3 receptor. This receptor is involved in various central nervous system functions, including neurotransmitter release modulation. Compounds that inhibit this receptor can potentially treat conditions such as sleep disorders, obesity, and cognitive dysfunctions.

Pharmacological Studies

Research indicates that compounds similar to 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane demonstrate significant inhibition of the H3 receptor. For instance:

- In vitro studies : Showed that related diazepane derivatives effectively blocked H3 receptor activity, leading to increased levels of neurotransmitters like dopamine and norepinephrine .

- In vivo studies : Animal models treated with these compounds exhibited improved cognitive function and reduced appetite, suggesting therapeutic potential in neurodegenerative diseases and obesity .

Case Studies

- Histamine H3 Receptor Modulation :

-

Cognitive Enhancement :

- In a clinical trial involving patients with mild cognitive impairment, administration of H3 antagonists resulted in significant improvements in memory tasks compared to placebo groups. The compound's mechanism was attributed to enhanced cholinergic transmission due to decreased presynaptic inhibition .

Data Table: Biological Activity Overview

Q & A

Basic: How can the synthesis of 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane be optimized for higher yields?

Methodological Answer:

Synthesis optimization typically involves multi-step reactions, including cyclobutyl group introduction via nucleophilic substitution and thiophene-3-carbonyl attachment through acylation. Key steps:

- Cyclobutylation : Use tert-butyl carbamate (Boc) protection for the diazepane nitrogen to prevent side reactions. React with cyclobutyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours .

- Acylation : Employ thiophene-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1).

- Purification : Use flash chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization from ethanol to isolate the product. Yields can be improved to ~60–70% by optimizing stoichiometry (1.2 eq acyl chloride) and reaction time (4–6 hours) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the cyclobutyl and diazepane moieties .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Key signals:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against GPCRs or kinases (e.g., serotonin receptors) due to structural similarity to diazepane derivatives with CNS activity. Use fluorescence polarization (FP) or TR-FRET assays at 10 µM–1 nM concentrations .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HeLa cells at 1–100 µM. Include controls (e.g., cisplatin) and monitor IC₅₀ values over 48 hours .

Advanced: How can computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the thiophene-3-carbonyl group to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets in Gaussian 16 .

- Molecular Docking : Simulate binding to target proteins (e.g., 5-HT₂A receptor) using AutoDock Vina. Focus on hydrogen bonding between the diazepane nitrogen and ASP155 residue .

Advanced: What mechanisms explain the acylation step’s sensitivity to reaction conditions?

Methodological Answer:

The thiophene-3-carbonyl group’s electron-deficient nature requires precise control:

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the acyl chloride intermediate. Avoid protic solvents to prevent hydrolysis .

- Catalyst Role : TEA scavenges HCl, shifting equilibrium toward product formation. Excess TEA (>1.5 eq) may deprotonate the diazepane, reducing reactivity .

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., ring-opening of diazepane) .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst batch). For example, trace moisture in DMF reduces acylation efficiency by ~20% .

- Biological Activity Variability : Standardize assay protocols. For cytotoxicity, ensure consistent cell passage number and serum concentration .

- Structural Confirmation : Re-analyze disputed samples via XRD to rule out polymorphic variations .

Advanced: What strategies enable selective functionalization of the diazepane ring?

Methodological Answer:

- Protection/Deprotection : Use Boc or Fmoc groups to shield specific nitrogens during cyclobutylation or sulfonylation .

- Regioselective Alkylation : Exploit steric hindrance—react the less hindered nitrogen with bulky electrophiles (e.g., cyclobutyl bromide) in THF at −78°C .

Advanced: How can reaction intermediates be stabilized for mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.